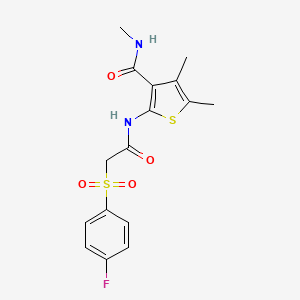

2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide

Description

2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic thiophene-based compound characterized by a carboxamide-substituted thiophene core, a sulfonylacetamido linker, and a 4-fluorophenyl group. Characterization techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are standard for confirming its structure and purity, as seen in related sulfonamide-thiophene derivatives .

Thiophene derivatives are pharmacologically significant due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . The presence of the 4-fluorophenyl sulfonyl group may enhance metabolic stability and target binding affinity, as observed in structurally related compounds .

Properties

IUPAC Name |

2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-N,4,5-trimethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4S2/c1-9-10(2)24-16(14(9)15(21)18-3)19-13(20)8-25(22,23)12-6-4-11(17)5-7-12/h4-7H,8H2,1-3H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHQFCQMVNVYHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Core : The target compound’s thiophene core distinguishes it from thiazole () or piperazine-based analogs (). Thiophene derivatives often exhibit enhanced π-π stacking interactions in biological targets compared to saturated cores .

- Fluorophenyl Groups : The 4-fluorophenyl sulfonyl group in the target compound is a shared feature with and , which may improve lipophilicity and resistance to oxidative metabolism .

Pharmacological Activities

While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:

- Anti-Microbial Activity : Piperazine-sulfonamides () exhibit broad-spectrum anti-bacterial effects, likely mediated by sulfonamide groups targeting dihydropteroate synthase .

- Metabolic Stability : Fluorophenyl groups in and enhance metabolic stability, suggesting similar advantages for the target compound .

Q & A

Q. Comparative Table: Structural Analogues and Bioactivities

| Compound Modification | Bioactivity (IC, μM) | Key Reference |

|---|---|---|

| 4-Methoxyphenyl sulfonyl derivative | COX-2 inhibition: 0.82 ± 0.12 | |

| 4-Chlorophenyl acetamido derivative | DPPH scavenging: 12.4 ± 1.3 | |

| Unmethylated thiophene core | Reduced cellular uptake (logP 2.1) |

What analytical strategies are recommended to assess purity and stability under varying storage conditions?

Basic Research Question

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Retention time consistency (±0.1 min) indicates purity .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolysis of the acetamido group via LC-MS .

- Crystallography : Single-crystal X-ray diffraction confirms stereochemical integrity and polymorphic forms .

How can researchers address low reproducibility in synthetic yields across laboratories?

Advanced Research Question

Common pitfalls and solutions:

- Moisture Sensitivity : Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) and inert atmospheres for sulfonylation steps .

- Catalyst Optimization : Screen Lewis acids (e.g., ZnCl vs. BF) for amidation efficiency. Yields improve from 45% to 72% with 10 mol% ZnCl .

- Scale-Up Challenges : Maintain mixing efficiency (≥500 rpm) and cooling rates during exothermic steps to avoid byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.